1-Bromo-5-fluoro-4-methoxy-2-nitrobenzene

Overview

Description

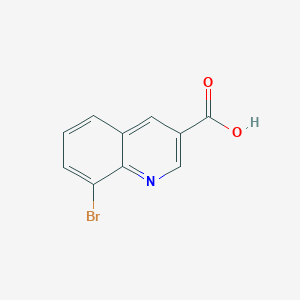

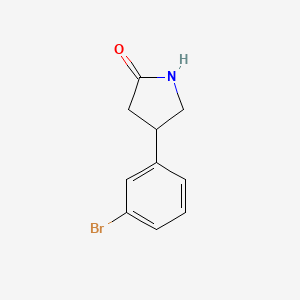

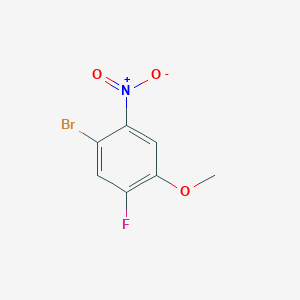

1-Bromo-5-fluoro-4-methoxy-2-nitrobenzene is an aromatic compound with the molecular formula C7H5BrFNO3 and a molecular weight of 250.02 g/mol . This compound is characterized by the presence of bromine, fluorine, methoxy, and nitro functional groups attached to a benzene ring. It is commonly used in organic synthesis and various chemical research applications.

Mechanism of Action

Mode of Action

It’s known that nitrobenzene derivatives can undergo electrophilic substitution reactions . In the first, slow or rate-determining, step the electrophile forms a sigma-bond to the benzene ring, generating a positively charged benzenonium intermediate . In the second, fast step, a proton is removed from this intermediate, yielding a substituted benzene ring .

Biochemical Pathways

It’s known that bromo-nitrobenzene derivatives can undergo palladium-mediated ullmann cross-coupling reactions .

Pharmacokinetics

It’s known that the compound is a white to yellow to brown powder or crystals . It’s recommended to store the compound at room temperature, away from moisture .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 1-Bromo-5-fluoro-4-methoxy-2-nitrobenzene. For instance, the compound’s stability can be affected by temperature and moisture . .

Biochemical Analysis

Biochemical Properties

1-Bromo-5-fluoro-4-methoxy-2-nitrobenzene plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. The compound is known to bind with specific enzymes, altering their activity and thus influencing the biochemical pathways they regulate . For instance, it may act as an inhibitor or activator of certain enzymes, thereby modulating the biochemical reactions they catalyze .

Cellular Effects

The effects of this compound on different cell types and cellular processes are profound. This compound can influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism . It has been observed to alter the expression of specific genes, thereby impacting the production of proteins and other essential biomolecules . Additionally, it can modulate cellular metabolism by interacting with metabolic enzymes, leading to changes in the metabolic flux .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It binds to specific biomolecules, including enzymes and proteins, altering their structure and function . This binding can result in enzyme inhibition or activation, depending on the nature of the interaction . Furthermore, the compound can influence gene expression by interacting with transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

The effects of this compound change over time in laboratory settings. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function . In vitro and in vivo studies have shown that the compound can degrade over time, leading to a decrease in its efficacy . The long-term effects on cellular function can vary depending on the concentration and duration of exposure .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit minimal effects, while higher doses can lead to significant biochemical and physiological changes . Threshold effects have been observed, where a certain dosage is required to elicit a measurable response . Additionally, high doses of the compound can result in toxic or adverse effects, highlighting the importance of dosage optimization in experimental studies .

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with specific enzymes and cofactors, influencing the metabolic flux and levels of metabolites . The compound can modulate the activity of metabolic enzymes, leading to changes in the production and utilization of metabolites . This interaction can have significant implications for cellular metabolism and overall biochemical processes .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical for its biochemical effects. The compound interacts with specific transporters and binding proteins, facilitating its movement across cellular membranes . This interaction can influence the localization and accumulation of the compound within different cellular compartments . Understanding the transport and distribution mechanisms is essential for elucidating the compound’s overall biochemical effects .

Subcellular Localization

The subcellular localization of this compound plays a crucial role in its activity and function. The compound is directed to specific compartments or organelles within the cell through targeting signals and post-translational modifications . This localization can influence the compound’s interaction with biomolecules and its overall biochemical effects . Understanding the subcellular localization is essential for elucidating the compound’s mechanism of action and its impact on cellular processes .

Preparation Methods

The synthesis of 1-Bromo-5-fluoro-4-methoxy-2-nitrobenzene typically involves multi-step reactions starting from commercially available precursors. One common synthetic route includes:

Nitration: Introduction of the nitro group to the benzene ring.

Bromination: Addition of the bromine atom to the benzene ring.

Methoxylation: Introduction of the methoxy group.

Fluorination: Addition of the fluorine atom.

Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity.

Chemical Reactions Analysis

1-Bromo-5-fluoro-4-methoxy-2-nitrobenzene undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted by other nucleophiles under appropriate conditions.

Reduction Reactions: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.

Oxidation Reactions: The methoxy group can be oxidized to a carboxylic acid under strong oxidizing conditions.

Common reagents used in these reactions include sodium hydroxide, palladium catalysts, and hydrogen gas. Major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-Bromo-5-fluoro-4-methoxy-2-nitrobenzene is utilized in various scientific research applications:

Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

Medicinal Chemistry: Used in the development of pharmaceutical compounds.

Material Science: Employed in the synthesis of materials with specific electronic properties.

Comparison with Similar Compounds

Similar compounds to 1-Bromo-5-fluoro-4-methoxy-2-nitrobenzene include:

- 1-Bromo-4-fluoro-2-methoxy-5-nitrobenzene

- 1-Bromo-2-fluoro-4-methoxy-5-nitrobenzene

- 1-Bromo-4-fluoro-5-methoxy-2-nitrobenzene

These compounds share similar functional groups but differ in the position of these groups on the benzene ring, affecting their reactivity and applications. The unique combination of functional groups in this compound makes it particularly useful in specific synthetic and research applications.

Properties

IUPAC Name |

1-bromo-5-fluoro-4-methoxy-2-nitrobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5BrFNO3/c1-13-7-3-6(10(11)12)4(8)2-5(7)9/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BSSKDKZDQARXEH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C(=C1)[N+](=O)[O-])Br)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5BrFNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50591857 | |

| Record name | 1-Bromo-5-fluoro-4-methoxy-2-nitrobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50591857 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

250.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

661463-13-4 | |

| Record name | 1-Bromo-5-fluoro-4-methoxy-2-nitrobenzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=661463-13-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Bromo-5-fluoro-4-methoxy-2-nitrobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50591857 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

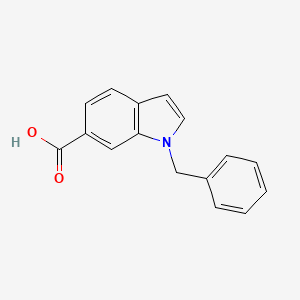

![1-Butyl-1H-benzo[d]imidazole hydrochloride](/img/structure/B1289429.png)